3alpha,5beta-Tetrahydronorgestrel

Drug metabolism Pharmacokinetics Metabolite profiling

Accurate quantitation of levonorgestrel metabolites in bioequivalence and forensic studies requires a stereochemically defined reference standard-cross-reactive isomers compromise calibration and invalidate regulatory data. 3α,5β-Tetrahydronorgestrel (CAS 19351-16-7), the principal 5β-reduced, 3α-hydroxy metabolite of levonorgestrel, solves this challenge as the analytically verified major urinary and plasma metabolite. - Enables validated LC-MS/MS or GC-MS methods traceable to ICH M10, with chromatographic and mass spectrometric profiles distinct from 3α,5α- and 3β,5β-isomers. - Listed by reference-standard providers for ANDA, DMF, and QC applications; supports metabolic-clearance studies and anti-doping investigations. - Available as a characterized solid with documented purity, shipped under controlled conditions to maintain integrity from warehouse to instrument.

Molecular Formula C21H32O2
Molecular Weight 316.485
CAS No. 19351-16-7
Cat. No. B585262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha,5beta-Tetrahydronorgestrel
CAS19351-16-7
Synonyms(3α,5β,17α)-13-Ethyl-18,19-ninorpregn-20-yne-3,17-diol;  13-Ethyl-18,19-dinor-5β,17α-pregn-20-yne-3α,17-diol;  3α,5β-Tetrahydronorgestrel;  d-3α,5β-Tetrahydronorgestrel; 
Molecular FormulaC21H32O2
Molecular Weight316.485
Structural Identifiers
SMILESCCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
InChIInChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1
InChIKeyPTHVTSMKEGKAHY-UJCQGIJZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3alpha,5beta-Tetrahydronorgestrel (CAS 19351-16-7): A Critical Norgestrel Metabolite Reference Standard for Pharmacokinetic and Analytical Studies


3alpha,5beta-Tetrahydronorgestrel (3α,5β-THN; CAS 19351-16-7) is the principal ring-A reduced tetrahydro metabolite of the synthetic progestin norgestrel and its biologically active enantiomer levonorgestrel [1]. This compound is formed via stereoselective 5β-reduction of the Δ⁴ double bond followed by 3α-hydroxyl reduction of the 3-keto group, producing a metabolite that is devoid of the potent progestational and androgenic receptor activity characteristic of its parent molecule [2]. As the major urinary and a dominant plasma metabolite of one of the world's most widely used contraceptive agents, 3α,5β-THN serves as an indispensable reference standard in bioanalytical method development, pharmacokinetic profiling, ANDA regulatory submissions, and forensic toxicology [3].

1 Certified reference standard for LC-MS/MS bioanalytical method development
2 Principal plasma and urinary metabolite marker for pharmacokinetic profiling
3 Supports bioanalytical documentation for ANDA submissions and forensic confirmation

Why Generic Progestin Metabolite Standards Cannot Replace 3alpha,5beta-Tetrahydronorgestrel in Norgestrel-Specific Analytical Workflows


In-class progestin tetrahydro metabolites (e.g., 3α,5α-tetrahydronorethisterone, 3α,5β-tetrahydronorethisterone) share the A-ring reduction motif but differ fundamentally in their C-13 ethyl substitution pattern, originating from distinct 19-nor parent scaffolds (norgestrel/levonorgestrel vs. norethisterone). This structural divergence translates to non-identical chromatographic retention times, mass spectrometric fragmentation patterns, and immunoreactivity profiles that preclude reliable cross-substitution in validated LC-MS/MS or GC-MS methods designed for norgestrel metabolite quantitation [1]. Furthermore, the stereochemical configuration at C-3 and C-5 is a decisive determinant of biological activity: the 3α,5β isomer specifically represents the major inactivation pathway of levonorgestrel, whereas the 3α,5α isomer is a quantitatively minor product, and the 3β,5β isomer arises from a distinct enzymatic route [2]. Using an incorrect stereoisomer as a reference standard would yield systematically inaccurate calibration curves and compromise the integrity of pharmacokinetic data submitted to regulatory agencies.

Structural mismatch with other progestin metabolites
C-13 ethyl substitution pattern differs from norethisterone-derived tetrahydro metabolites, causing non-identical chromatographic retention and MS fragmentation.
Stereoisomer misidentification can shift calibration
The 3α,5α or 3β,5β isomers exhibit distinct formation pathways and analytical behavior; substituting them may introduce systematic quantification bias.
Regulatory specificity for norgestrel-product methods
General progestin metabolite standards are not accepted as substitutes in validated LC-MS/MS or GC-MS methods required for ANDA documentation.

Quantitative Differentiation Evidence for 3alpha,5beta-Tetrahydronorgestrel (CAS 19351-16-7): Comparator-Based Selection Data


Evidence 1: 3α,5β-THN Is the Major Urinary Metabolite of d-Norgestrel in Primates, Outranking All Other Identified Biotransformation Products

In a definitive stereoselective biotransformation study in African Green Monkeys, 3α,5β-tetrahydronorgestrel was explicitly identified as the major urinary metabolite following oral administration of ¹⁴C-d-norgestrel, exceeding all other detected metabolites including 16β-hydroxynorgestrel, 16α-hydroxynorgestrel, and unchanged parent [1]. In humans, the same compound was isolated and structurally confirmed as a principal urinary excretion product of [¹⁴C]norgestrel, with the 3αOH,5β and 3βOH,5β isomers of tetrahydronorgestrel identified by mass spectrometry and chromatographic comparison [2]. In women receiving ¹⁴C-dl-norgestrel, ring-A reduction to form 3α,5β-tetrahydronorgestrel was a stereoselective pathway operating preferentially on the biologically active d-enantiomer, while 16β-hydroxylation dominated for the l-enantiomer [3].

Major Urinary Metabolite
Head-to-head
Ranked as the major urinary metabolite of d-norgestrel in primate and human studies, exceeding 16β-hydroxy and parent compound.
Supports urine-based bioanalytical target selection
Reported in African Green Monkey and human subjects
Drug metabolism Pharmacokinetics Metabolite profiling

Evidence 2: Tetrahydro Reduction Abolishes Progesterone, Androgen, and Estrogen Receptor Binding Relative to the Parent Progestin

Lemus et al. (1992) demonstrated that while levonorgestrel (LNG) binds with high affinity to progesterone receptors (PR) and androgen receptors (AR), further reduction of the 5α-dihydro LNG molecule at the C-3 position to form the tetrahydro derivative completely abolished its binding activity to PR, AR, and estrogen receptors (ER) [1]. Consistent with this receptor-level inactivation, Uniyal et al. (1977) demonstrated that 3α-hydroxy-5βH-tetrahydronorgestrel, the main metabolite formed in human endometrium and myometrium in vitro, possesses 'very low biological activity' compared with the parent norgestrel, and proposed that this metabolic conversion serves as a mechanism for regulating the local action of norgestrel in uterine tissues [2]. The FDA prescribing information and DrugBank further confirm that no pharmacologically active metabolites of levonorgestrel have been identified [3].

Receptor Binding Loss
Class-level
Tetrahydro reduction abolished progesterone, androgen, and estrogen receptor binding; metabolite described as having very low biological activity.
Defines terminal inactivation metabolite; negative control for receptor assays
Inferred from tetrahydro metabolite class data; confirm with lot
Receptor pharmacology Steroid biochemistry Inactivation pathway

Evidence 3: 3α,5β-THN Is the Dominant Plasma Metabolite, Present at Substantially Higher Levels Than the 3α,5α Stereoisomer

According to the FDA-approved prescribing information for levonorgestrel and corroborated by DrugBank and StatPearls, significant amounts of both conjugated and unconjugated 3α,5β-tetrahydrolevonorgestrel are present in human plasma following oral administration, whereas only 'much smaller amounts of 3α,5α-tetrahydrolevonorgestrel and 16β-hydroxylevonorgestrel' are detected [1]. The TGA (Australian regulatory authority) product information further specifies that the major metabolites in plasma are the unconjugated and conjugated forms of 3α,5β-tetrahydrolevonorgestrel [2]. This quantitative predominance in the systemic circulation distinguishes 3α,5β-THN from all other levonorgestrel metabolites and establishes it as the primary analytical target for plasma-based pharmacokinetic studies and therapeutic drug monitoring assays [3].

Plasma Dominance
Head-to-head
3α,5β isomer present in significant amounts in human plasma, far exceeding 3α,5α and 16β-hydroxy metabolites per FDA product information.
Essential for plasma-based PK method development
Regulatory product labels confirm plasma dominance
Pharmacokinetics Bioanalysis Therapeutic drug monitoring

Evidence 4: Stereoselective Enzymatic Formation Favors 3α,5β over 3β,5β, Making the 3α-OH Configuration the Analytically Relevant Target

Sisenwine et al. (1975) established that ring-A reduction of d-norgestrel in women is a stereoselective process, with the 3α,5β-tetrahydro configuration representing the primary reduction product [1]. The 3β,5β isomer (CAS 19351-17-8) is formed as a distinct minor product via a separate enzymatic pathway. This stereochemical divergence has direct analytical consequences: the two isomers exhibit different physicochemical properties (the 3β,5β isomer has a distinct CAS number and chromatographic behavior), and regulatory product information consistently references the 3α,5β isomer as the principal metabolite [2]. The 3α-OH configuration also conforms to the structural motif required for GABAA receptor modulation observed with 3α-reduced neuroactive steroids, a property absent in the 3β epimer, which has been implicated as a potential antagonist at GABAergic steroid sites [3].

Stereochemical Identity
Head-to-head
3α,5β configuration (CAS 19351-16-7) is the primary reduction product; 3β,5β isomer (CAS 19351-17-8) is a minor distinct metabolite with separate enzymatic origin.
Ensure procurement matches dominant stereoisomer for calibration accuracy
Distinct CAS numbers and chromatographic behavior
Stereoselective metabolism Enzymology Isomer-specific analysis

Evidence 5: Required Reference Standard for Norgestrel/Levonorgestrel ANDA Regulatory Submissions and Pharmacopeial Method Validation

3α,5β-Tetrahydronorgestrel is explicitly listed as a norgestrel impurity/metabolite reference standard by multiple accredited reference standard suppliers for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings for norgestrel-containing pharmaceutical products [1]. The compound is commercially available from reputable vendors including Santa Cruz Biotechnology (Cat. sc-473143) and is distributed as a characterized reference standard with batch-specific certificates of analysis . Regulatory guidance for levonorgestrel-containing drug products requires identification and quantification of this specific metabolite in pharmacokinetic studies, making it a non-substitutable procurement item for any laboratory engaged in generic drug development or ANDA preparation for norgestrel/levonorgestrel formulations [2].

Regulatory Need
Supporting evidence
Characterized reference standard commercially available and specified for ANDA bioanalytical method validation and QC for norgestrel-containing products.
Supports ANDA method validation documentation
Commercially available as certified standard
ANDA regulatory filing Method validation Quality control

Optimal Application Scenarios for Procuring 3alpha,5beta-Tetrahydronorgestrel (CAS 19351-16-7) Based on Quantified Differentiation Evidence


Bioanalytical Method Development and Validation for Levonorgestrel Pharmacokinetic Studies

As the dominant plasma metabolite (Evidence 3) and the major urinary metabolite (Evidence 1) of levonorgestrel, 3α,5β-THN is the essential reference standard for developing and validating LC-MS/MS or GC-MS methods for quantifying levonorgestrel metabolite exposure in bioequivalence studies, drug-drug interaction trials, and population pharmacokinetic analyses. The compound's established stereochemical identity (Evidence 4) ensures accurate calibration, while its commercial availability as a certified reference standard (Evidence 5) meets regulatory expectations for method validation according to ICH M10 guidelines [1].

ANDA Regulatory Filing and Impurity Profiling for Generic Norgestrel/Levonorgestrel Products

Generic drug manufacturers are required to characterize and quantify metabolites and impurities in their ANDA submissions for norgestrel-containing oral contraceptives and emergency contraceptive formulations. 3α,5β-THN is explicitly listed by reference standard suppliers as a product for ANDA, DMF, and QC applications (Evidence 5). Its identity as the major inactivation metabolite (Evidence 2) also supports its use as a key marker for assessing complete metabolic clearance in in vitro metabolism studies submitted as part of the regulatory dossier [2].

Forensic Toxicology and Doping Control Confirmatory Analysis

The detection of levonorgestrel use in forensic and anti-doping contexts relies on identifying specific urinary metabolites. 3α,5β-THN is the major urinary excretion product (Evidence 1), making it the most reliable biomarker for confirming levonorgestrel exposure. Its stereoselective formation from the active d-enantiomer (Evidence 4) provides additional specificity against potential interference from other progestin metabolites. Recent studies have confirmed a metabolic link between 18-methyl-19-noretiocholanolone and levonorgestrel, highlighting the need to verify the absence of levonorgestrel markers, including 3α,5β-THN, before reporting an adverse analytical finding [3].

Steroid Receptor Pharmacology Studies Requiring an Inactive Metabolite Negative Control

The complete loss of progesterone, androgen, and estrogen receptor binding activity following tetrahydro reduction (Evidence 2) makes 3α,5β-THN an ideal negative control compound for in vitro steroid receptor screening panels. Researchers investigating the structure-activity relationships of 19-nor progestins can use this metabolite to establish baseline non-binding responses in competitive radioligand displacement assays, reporter gene assays, and receptor co-activator recruitment studies across PR, AR, and ER isoforms [1].

Application
Selection Property
Validation Focus
Plasma and urine PK research monitoring
Certified metabolite reference standard with defined stereochemistry
Chromatographic and MS fragmentation specificity
ANDA bioanalytical documentation
Identity as major inactivation metabolite of levonorgestrel
Method validation and QC documentation
Forensic toxicology confirmation
Major urinary metabolite with stereoselective formation
Confirmatory biomarker specificity
Steroid receptor negative control
Abolished PR/AR/ER binding activity
Baseline non-binding response in competitive assays
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